molecular formula C21H27N3O B2372518 2-phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)butanamide CAS No. 2034504-22-6

2-phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)butanamide

Cat. No. B2372518
CAS RN: 2034504-22-6
M. Wt: 337.467
InChI Key: RKBWZFSHNAPHAI-UHFFFAOYSA-N
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Description

2-phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)butanamide, also known as P4M, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, neuroscience, and drug development. P4M is a synthetic compound that belongs to the class of amides and has a molecular formula of C23H30N2O.

Scientific Research Applications

Novel Pyridine Derivatives as CB2 Agonists

Research on pyridine derivatives, such as the study by Chu et al. (2009), has shown the development of novel CB2 ligands. These compounds, including variants like "2,2-dimethyl-N-(5-methyl-4-(morpholinomethyl)pyridin-2-yl)butanamide," have been identified as potent and selective CB2 agonists. They exhibit in vivo efficacy in models of neuropathic pain after oral administration, highlighting their potential for therapeutic applications in pain management Chu et al., 2009.

Aurora Kinase Inhibitors for Cancer Treatment

Aurora kinases are crucial for cell division, and their inhibitors can be used in cancer therapy. Research on compounds with similar structural features has demonstrated the potential for treating cancer by inhibiting Aurora A kinase ロバート ヘンリー,ジェームズ, 2006.

Inhibitors of Blood Platelet Aggregation

Compounds such as "(E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride" have been found to inhibit ADP-induced aggregation of blood platelets, suggesting a potential for developing new therapeutic agents to prevent thrombotic diseases Grisar et al., 1976.

Heterocyclic Synthesis and Anticonvulsant Activity

Research into the synthesis of new hybrid compounds derived from propanamides and butanamides has shown promise for anticonvulsant activity. These studies provide insights into the potential of structurally related compounds for the development of new antiepileptic drugs Kamiński et al., 2016.

Antisecretory Activity in Gastric Acid Secretion

N-[3-(3-(Piperidinomethyl)phenoxy)propyl]butanamides have shown antisecretory activity against histamine-induced gastric acid secretion in rats, indicating their potential use in treating disorders associated with excessive gastric acid production Ueda et al., 1991.

Mechanism of Action

Target of Action

Similar compounds have been known to target tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation, differentiation, and survival.

Mode of Action

It can be inferred from related compounds that it may interact with its targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting the cellular processes they regulate.

Pharmacokinetics

Tertiary aliphatic amines like this compound are known to be biotransformed through a reversible reaction into tertiary amine oxides , which can impact their bioavailability.

properties

IUPAC Name

2-phenyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-2-20(18-6-4-3-5-7-18)21(25)23-16-17-10-14-24(15-11-17)19-8-12-22-13-9-19/h3-9,12-13,17,20H,2,10-11,14-16H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBWZFSHNAPHAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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